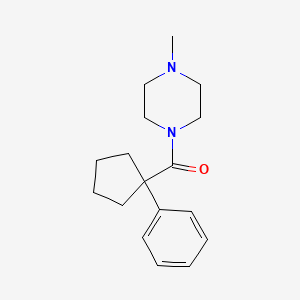

4-Methylpiperazinyl phenylcyclopentyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Methylpiperazinyl phenylcyclopentyl ketone” is a chemical compound with the CAS number 163042-59-9 . It is available for purchase from various chemical suppliers .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A preparation method of cyclopentyl phenyl ketone, which could be a precursor to the target compound, involves hydrolyzing 2-cyclopentyl benzoylacetate as a raw material in basic solvents .Molecular Structure Analysis

The molecular formula of “this compound” is C17H24N2O . The molecular weight is approximately 272.385 .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.1±0.1 g/cm3 and a boiling point of 424.3±45.0 °C at 760 mmHg . The compound has a molecular weight of 272.385 .Applications De Recherche Scientifique

Heterocycles Synthesis

The versatility of ketone derivatives, including 4-methylpiperazinyl phenylcyclopentyl ketone, is evident in heterocycles synthesis. A study by Kaur et al. (2014) showcased the synthesis of various heterocyclic compounds using similar ketone derivatives. These synthesized compounds are vital in pharmaceutical and organic chemistry research (Kaur, Tyagi, Srivastava, & Kishore, 2014).

Catalysis in Organic Synthesis

In organic synthesis, the use of piperazine and related ketone compounds as catalysts is significant. Perumgani et al. (2016) described the use of a polystyrene supported N-phenylpiperazine–Cu(II) complex as a catalyst in solvent-free conditions, demonstrating the utility of such compounds in organic reactions (Perumgani, Keesara, Parvathaneni, & Mandapati, 2016).

Asymmetric Catalysis

Ketones with N-aryl-substituted oxazolidinones, similar to the this compound structure, have been studied for their role in asymmetric epoxidation of olefins. This research by Shu et al. (2003) highlights the potential of such ketones in asymmetric synthesis, an area of great interest in the development of chiral pharmaceuticals (Shu, Wang, Gan, & Shi, 2003).

Antihistaminic Activity

Compounds synthesized from ketones like 4-methylpiperazinyl phenylcyclopentyl have been evaluated for their antihistaminic activities. A study by Shafiee et al. (1981) explored the synthesis and testing of similar compounds for antihistaminic and anticholinergic activities (Shafiee, Mohamadpour, Abtahi, & Khoyi, 1981).

Synthesis of Novel Compounds

Baldwin et al. (2001) demonstrated the synthesis of novel heteroaromatic acromelic acid analogues from kainic acid, where ketones play a crucial role in the synthesis process. This research contributes to the understanding of complex organic molecule synthesis (Baldwin, Fryer, & Pritchard, 2001).

Metabolic Studies

In the field of drug metabolism, Lai et al. (2011) investigated the oxidation of certain ketones by human flavin-containing monooxygenase 5. This research is essential for understanding drug metabolism and the development of new pharmaceuticals (Lai, Farah, Moniz, & Wong, 2011).

Organoselenium Chemistry

Ketones are used in organoselenium chemistry, as explored by Reich et al. (1975), who studied the transformation of ketones to enones. This research is vital for understanding the chemical properties and reactions of selenium with organic compounds (Reich, Renga, & Reich, 1975).

Antiprotozoal Activity

The 4-methylpiperazinyl group, similar to this compound, has been studied for its antiprotozoal properties. Faist et al. (2012) synthesized new compounds with the 4-methylpiperazinyl group and tested their activities against various protozoal strains, highlighting the potential of these compounds in antiprotozoal drug development (Faist, Seebacher, Saf, Brun, Kaiser, & Weis, 2012).

Propriétés

IUPAC Name |

(4-methylpiperazin-1-yl)-(1-phenylcyclopentyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O/c1-18-11-13-19(14-12-18)16(20)17(9-5-6-10-17)15-7-3-2-4-8-15/h2-4,7-8H,5-6,9-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFGLXJIHHFERGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2(CCCC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2436309.png)

![2-(4-chlorophenyl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2436313.png)

![Methyl 4-((3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2436315.png)

![5-amino-2-chloro-N-[(2-fluorophenyl)methyl]benzamide](/img/structure/B2436321.png)

![1-allyl-4-(1-(3-(2,6-dimethylphenoxy)-2-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2436322.png)

![2-[(4-methoxybenzoyl)amino]-N-prop-2-enyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2436323.png)

![Diethyl 5-[[2-[[4-(3-chlorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2436325.png)

![3-[(2-chlorophenyl)methyl]-1,6,7-trimethyl-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2436332.png)